molecular formula C11H14FNO2 B14832210 5-Cyclopropoxy-2-fluoro-3-isopropoxypyridine

5-Cyclopropoxy-2-fluoro-3-isopropoxypyridine

Katalognummer: B14832210
Molekulargewicht: 211.23 g/mol
InChI-Schlüssel: BAXCTCDAGRMSRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropoxy-2-fluoro-3-isopropoxypyridine is an organic compound with the molecular formula C11H14FNO2 and a molecular weight of 211.23 g/mol This compound is characterized by the presence of a cyclopropoxy group, a fluoro group, and an isopropoxy group attached to a pyridine ring

Vorbereitungsmethoden

The synthesis of 5-Cyclopropoxy-2-fluoro-3-isopropoxypyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Fluoro Group: The fluoro group is introduced via a nucleophilic substitution reaction using a fluorinating agent.

    Attachment of the Cyclopropoxy Group: The cyclopropoxy group is attached through an etherification reaction.

    Attachment of the Isopropoxy Group: The isopropoxy group is introduced via another etherification reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Analyse Chemischer Reaktionen

5-Cyclopropoxy-2-fluoro-3-isopropoxypyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of substituted pyridine derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5-Cyclopropoxy-2-fluoro-3-isopropoxypyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Cyclopropoxy-2-fluoro-3-isopropoxypyridine involves its interaction with specific molecular targets. The fluoro group enhances its reactivity, allowing it to participate in various biochemical pathways. The cyclopropoxy and isopropoxy groups contribute to its unique chemical properties, influencing its binding affinity and selectivity towards target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-Cyclopropoxy-2-fluoro-3-isopropoxypyridine include:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H14FNO2

Molekulargewicht

211.23 g/mol

IUPAC-Name

5-cyclopropyloxy-2-fluoro-3-propan-2-yloxypyridine

InChI

InChI=1S/C11H14FNO2/c1-7(2)14-10-5-9(6-13-11(10)12)15-8-3-4-8/h5-8H,3-4H2,1-2H3

InChI-Schlüssel

BAXCTCDAGRMSRW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(N=CC(=C1)OC2CC2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.